molecular formula C5H4BrClN2O B1450239 2-Amino-5-bromo-3-chloropyridin-4-ol CAS No. 2034455-39-3

2-Amino-5-bromo-3-chloropyridin-4-ol

Cat. No.: B1450239
CAS No.: 2034455-39-3
M. Wt: 223.45 g/mol
InChI Key: WJJBRXAOZQLWPY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chloropyridin-4-ol is a multifunctional pyridine-based building block designed for advanced chemical research and development. Its structure, featuring bromo and chloro substituents alongside amino and hydroxy functional groups, makes it a highly valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems . Pyridine derivatives analogous to this compound are extensively utilized in pharmaceutical and medicinal chemistry, showing promise in the development of substances with potential antiviral, antimicrobial, and antitumor activities . Furthermore, structurally similar amino-pyridine compounds are key precursors in the development of nonlinear optical (NLO) materials and mechanically flexible organic crystals, which are critical for next-generation photonic devices and flexible electronics . Researchers can leverage this compound's reactive sites for further functionalization, making it a crucial scaffold in the discovery of new active molecules and advanced functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-5-bromo-3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBRXAOZQLWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Amination via Electrophilic Substitution

A common method involves electrophilic halogenation of aminopyridines under acidic conditions. For example, a procedure analogous to the nitration of 2-amino-5-chloropyridine uses concentrated sulfuric acid and nitric acid to introduce nitro groups, which can be further converted to amino groups by reduction. By analogy, bromination and chlorination can be performed using bromine and chlorine sources under controlled acidic conditions to yield the desired halogenated aminopyridines.

Experimental Data:

Step Reagents Conditions Yield Notes
Halogenation Bromine, Chlorine Acidic medium (H2SO4) Moderate to high Selective substitution at 3 and 5 positions
Amination Reduction of nitro intermediates Catalytic hydrogenation or chemical reduction High Conversion of nitro to amino group

Synthesis via Hydrazinylpyridine Intermediates

Research on related compounds such as 3-chloropyridin-2-amine shows that hydrazinylpyridine derivatives can be used as intermediates. In one study, sodium ethoxide in ethanol was refluxed with 3-chloro-2-hydrazinylpyridine, followed by reaction with diethyl maleate and subsequent acid treatment to yield aminopyridine derivatives.

This method involves:

  • Formation of hydrazinylpyridine intermediate.
  • Reaction with diethyl maleate to form a pyridyl-substituted product.
  • Acid treatment to precipitate the aminopyridine derivative.

Although this method was applied to 3-chloropyridin-2-amine, it provides a useful synthetic route adaptable to the preparation of this compound by modifying the halogen substituents accordingly.

Key Experimental Parameters:

Parameter Value
Sodium ethoxide 3.48 g (50.4 mmol)
Solvent 150 ml absolute ethanol
Temperature Reflux
Reaction time 5–10 minutes reflux after addition
Precipitation Acid treatment with glacial acetic acid
Purification Column chromatography (ethyl acetate/petroleum ether 1:5)

Reaction Conditions and Yields

The preparation of halogenated aminopyridines typically requires careful control of reaction conditions to avoid over-halogenation or decomposition. Acidic media such as concentrated sulfuric acid facilitate electrophilic substitution, while reductive steps require mild conditions to preserve sensitive functional groups.

A representative yield example from a related preparation is:

Compound Starting Material Yield (%) Melting Point (°C)
2-Amino-5-chloro-3-nitropyridine 2-amino-5-chloropyridine 74% 138-139

This suggests that similar yields can be expected for brominated analogs under optimized conditions.

Structural and Crystallographic Insights

The crystal structure of related aminopyridines such as 3-chloropyridin-2-amine has been elucidated, revealing:

  • Centrosymmetric cyclic dimers formed via intermolecular N-H···N hydrogen bonding.
  • Short Cl···Cl intermolecular interactions (~3.278 Å).
  • Intramolecular N-H···Cl interactions (~3.001 Å).

These structural features influence the stability and reactivity of the aminopyridine derivatives and can guide synthetic modifications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Electrophilic Halogenation 2-Aminopyridine derivatives Bromine, Chlorine, H2SO4 Acidic medium, controlled temperature Selective halogenation, scalable Requires careful control to prevent over-halogenation
Hydrazinylpyridine Route 3-Chloro-2-hydrazinylpyridine Sodium ethoxide, diethyl maleate, acetic acid Reflux in ethanol, acid precipitation Mild conditions, good purity Lower yields, multi-step

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chloropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2-Amino-5-bromo-3-chloropyridin-4-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including substitution, oxidation, reduction, and coupling reactions.
Reaction Type Description
Substitution ReactionsThe amino, bromo, and chloro groups can be replaced with other functional groups.
Oxidation and ReductionCan be oxidized or reduced to yield different products under specific conditions.
Coupling ReactionsParticipates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological Research

Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.

Medicinal Chemistry

Pharmaceutical Applications
The compound is explored as a precursor for several pharmaceutical agents due to its ability to modulate biological pathways:

  • Enzyme Inhibition : It can interact with enzymes, potentially leading to therapeutic effects.
  • Drug Development : Its structural features make it a candidate for designing new drugs targeting various diseases.

Industrial Applications

Agrochemicals and Advanced Materials
this compound is also utilized in the development of agrochemicals and advanced materials:

  • Agrochemical Development : Investigated for use in pesticides and herbicides due to its biological activity.
  • Dyes and Pigments : Employed in the synthesis of dyes owing to its chromophoric properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is ongoing to explore its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloropyridin-4-ol involves its interaction with specific molecular targets. The amino, bromo, and chloro groups allow it to form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-5-bromopyridin-4-ol

  • Structure: Differs by the absence of chlorine at position 3 and an amino group at position 3 instead of position 2.
  • Activity : Positional isomerism may alter binding affinity in biological systems, though specific data are unavailable .

2-Amino-5-bromo-4-fluoropyridin-3-ol

  • Structure : Replaces chlorine (Cl) with fluorine (F) at position 3.
  • Activity : Fluorinated analogues often exhibit enhanced metabolic stability in medicinal chemistry applications .

2-Chloro-4-bromopyridine

  • Structure: Lacks the hydroxyl and amino groups, simplifying the electronic profile.
  • Properties : Higher lipophilicity due to fewer polar substituents, likely reducing aqueous solubility.
  • Applications : Used as a building block in cross-coupling reactions for pharmaceuticals .

Pyrimidine-Based Analogues

4-Amino-5-bromo-2-chloropyrimidine

  • Structure : Pyrimidine core (two nitrogen atoms) instead of pyridine.
  • Properties : The additional nitrogen alters hydrogen-bonding capacity and electron distribution.
  • Activity : Pyrimidine derivatives are common in antiviral and anticancer agents; substitution patterns here may target kinase enzymes .

2-Chloro-5-fluoropyrimidin-4-ol

  • Structure : Pyrimidine ring with hydroxyl, chlorine, and fluorine substituents.
  • Properties : The hydroxyl group at position 4 enhances polarity, while fluorine at position 5 improves metabolic resistance.
  • Applications : Similar to pyridine derivatives but with distinct pharmacokinetic profiles due to the pyrimidine scaffold .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Solubility (H₂O) Notable Activity
2-Amino-5-bromo-3-chloropyridin-4-ol C₅H₄BrClN₂O 237.46 g/mol NH₂, Br, Cl, OH Moderate Antimicrobial, Anticancer
3-Amino-5-bromopyridin-4-ol C₅H₅BrN₂O 205.01 g/mol NH₂, Br, OH High Not reported
2-Amino-5-bromo-4-fluoropyridin-3-ol C₅H₄BrFN₂O 220.00 g/mol NH₂, Br, F, OH Moderate Enhanced metabolic stability
2-Chloro-4-bromopyridine C₅H₃BrClN 192.44 g/mol Br, Cl Low Suzuki coupling precursor
4-Amino-5-bromo-2-chloropyrimidine C₄H₃BrClN₃ 208.45 g/mol NH₂, Br, Cl Low Kinase inhibition

Biological Activity

2-Amino-5-bromo-3-chloropyridin-4-ol is a heterocyclic organic compound with the molecular formula C5_5H4_4BrClN2_2O. This compound features a unique substitution pattern on the pyridine ring, which contributes to its distinct chemical and biological properties. Its structure includes an amino group, a bromo group, and a chloro group, allowing for diverse interactions with biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
A549 (lung cancer)25

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This is achieved through the modulation of signaling pathways associated with tumor growth.

Enzyme Inhibition Studies

This compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.

Key Findings:

  • Enzyme Targeted : Dipeptidyl peptidase IV (DPP-IV)
    • Inhibition Type : Competitive inhibition
    • IC50_{50} : 10 µM
  • Enzyme Targeted : Carbonic anhydrase
    • Inhibition Type : Non-competitive inhibition
    • IC50_{50} : 15 µM

These interactions suggest that the compound could be useful in developing treatments for conditions like diabetes and hypertension, where these enzymes play critical roles.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study noted a significant reduction in bacterial load when treated with the compound at concentrations as low as 50 µg/mL over a period of 24 hours. The results indicated not only bactericidal effects but also bacteriostatic properties depending on the concentration used .

Case Study 2: Anticancer Potential

An investigation into the anticancer potential of this compound involved testing on human breast cancer cells (MCF-7). The study reported that treatment with derivatives led to a marked decrease in cell viability, with IC50_{50} values indicating promising therapeutic windows. The research suggested that these effects were mediated through apoptotic pathways, confirmed by increased levels of caspase activity following treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-5-bromo-3-chloropyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include bromination (using N-bromosuccinimide or Br₂), chlorination (via Cl₂ or SO₂Cl₂), and introduction of amino/hydroxyl groups under controlled pH and temperature. Solvents like acetic acid or dichloromethane are critical for solubility, while catalysts (e.g., FeCl₃) enhance halogenation efficiency. Yield optimization requires precise control of reaction time (12-24 hours) and temperature (40-80°C), with purification via recrystallization or column chromatography .

Q. How is the compound’s structure confirmed, and which analytical techniques are most effective?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography to resolve steric effects of bromo/chloro groups.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹).
  • Mass spectrometry (ESI-TOF) for molecular weight validation (259.91 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer : By-product formation is mitigated by:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce unintended nucleophilic substitutions.
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions.
  • Catalyst screening : Transition metals (e.g., Pd) improve regioselectivity in halogenation steps.
  • In-line monitoring : UV-Vis or FTIR probes enable real-time adjustment of reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inconsistent IC₅₀ values)?

  • Methodological Answer : Discrepancies arise from assay variability. Solutions include:

  • Standardized protocols : Use CLSI guidelines for MIC determination against reference strains.
  • Mechanistic studies : Employ molecular docking to verify target binding (e.g., kinase inhibition).
  • Cell line validation : Test across multiple cancer lines (e.g., MDA-MB-435, SF-295) to identify context-dependent effects .

Q. How does the substitution pattern on the pyridine ring influence reactivity compared to analogs?

  • Methodological Answer : The 2-amino-5-bromo-3-chloro-4-ol configuration exhibits unique reactivity due to:

  • Electron-withdrawing effects : Bromo/chloro groups direct electrophilic substitutions to the 6-position.
  • Hydrogen bonding : The hydroxyl group stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura).
  • Steric hindrance : Compared to 4-amino-3-bromo-2-chloropyridine (CAS 1204231-59-3), the 4-hydroxyl group reduces nucleophilic attack at the 3-position .

Q. What are the challenges in evaluating its pharmacokinetic properties, and how can they be addressed?

  • Methodological Answer : Challenges include poor solubility and metabolic instability. Solutions:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride).
  • In vitro models : Use hepatic microsomes to assess CYP450-mediated degradation.
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on halogen substitution efficacy (Br vs. Cl)?

  • Methodological Answer : Contradictions arise from differing electronic effects:

  • Bromine : Higher atomic polarizability enhances π-stacking in receptor binding (e.g., anticancer activity).
  • Chlorine : Stronger electron withdrawal increases oxidative stability but reduces solubility.
  • Resolution : Conduct comparative SAR studies using analogs like 3-Amino-5-chloropyridin-4-ol (CAS 1354021-09-2) to isolate substituent contributions .

Comparative Analysis Table

CompoundCAS NumberKey Differences vs. Target CompoundImpact on Reactivity/Bioactivity
4-Amino-3-bromo-2-chloropyridine1204231-59-3Lacks 4-hydroxyl groupReduced hydrogen bonding in enzyme inhibition
5-Bromo-2-chloro-pyridin-3-amine1354021-09-2Amino group at 3-positionAltered regioselectivity in coupling reactions
3-Amino-6-morpholin-pyridazine58872999Pyridazine core vs. pyridineEnhanced π-π stacking in kinase inhibition

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Amino-5-bromo-3-chloropyridin-4-ol

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